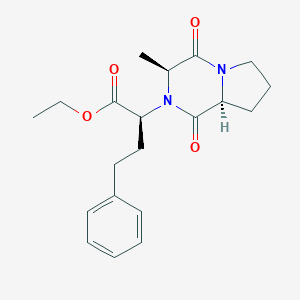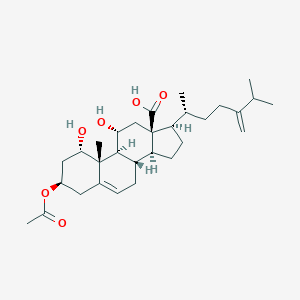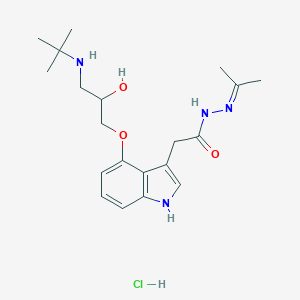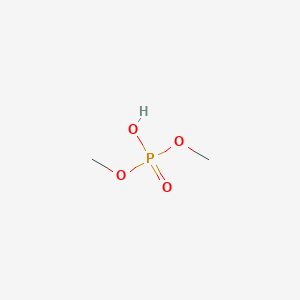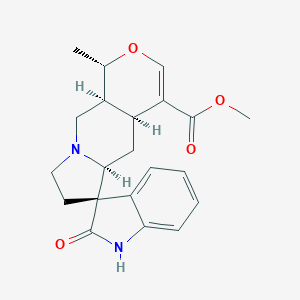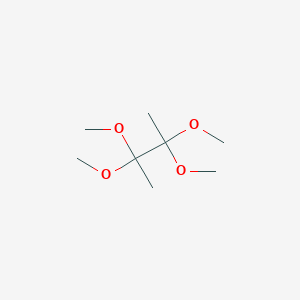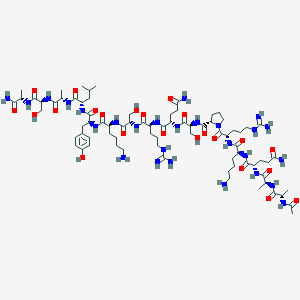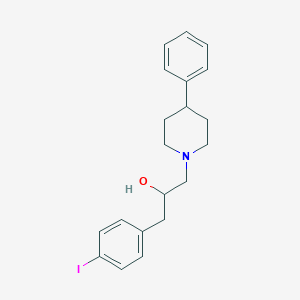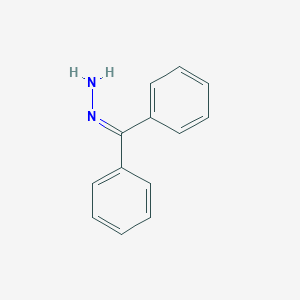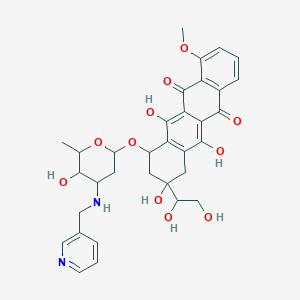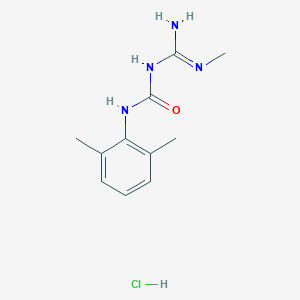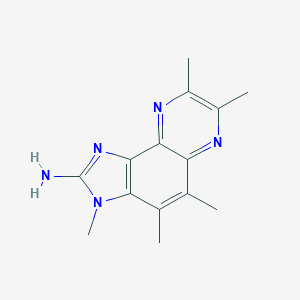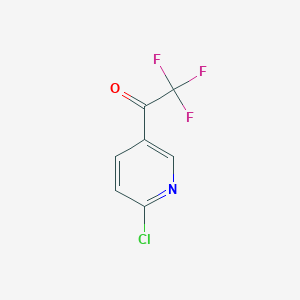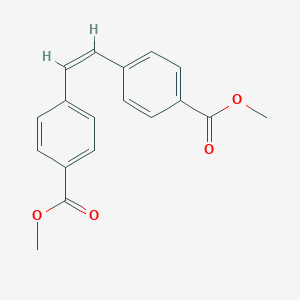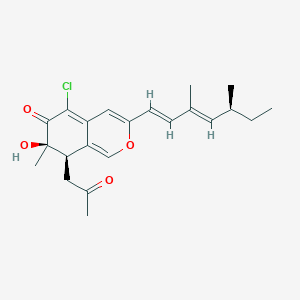
Isochromophilone IIa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochromophilone IIa is a naturally occurring compound belonging to the azaphilone family, which are known for their structural diversity and significant biological activities. This compound was first isolated from the cultures of the fungus Penicillium multicolor FO-2338
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isochromophilone IIa is typically obtained from the cultured broth of Penicillium multicolor FO-2338. The compound is isolated as a yellow powder, and its structure is elucidated using techniques such as high-resolution electron ionization mass spectrometry (HREI-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily produced through fermentation processes involving the cultivation of Penicillium multicolor in suitable growth media. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isochromophilone IIa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its azaphilone skeleton, which contains reactive sites such as the chlorine atom and the isochroman scaffold.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: Isochromophilone IIa serves as a valuable intermediate in the synthesis of other complex molecules due to its reactive functional groups.
Medicine: this compound has demonstrated significant inhibitory effects on the binding of gp120 to CD4, which is crucial in the context of HIV research.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Isochromophilone IIa is part of a broader family of azaphilone compounds, which include:
Isochromophilone I: Similar in structure but contains a γ-lactone ring instead of the 2-oxopropyl moiety found in this compound.
Sclerotioramine: Another azaphilone compound with a different substitution pattern on the isochroman scaffold.
Ochrephilone: Shares the azaphilone skeleton but differs in the functional groups attached to the core structure.
Uniqueness: this compound is unique due to its specific combination of functional groups, including the chlorine atom and the 2-oxopropyl moiety. These features contribute to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
154170-71-5 |
|---|---|
Formule moléculaire |
C22H27ClO4 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |
Clé InChI |
QEPMTPAOVMUVBT-VOQBEJNXSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |
SMILES canonique |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Synonymes |
isochromophilone II isochromophilone IIa isochromophilone II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


